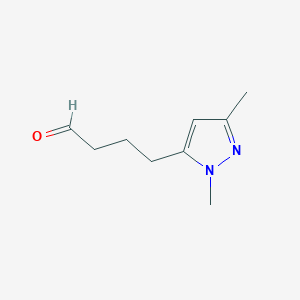
4-(1,3-Dimethyl-1h-pyrazol-5-yl)butanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Dimethyl-1H-pyrazol-5-yl)butanal is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the pyrazole ring in this compound makes it an interesting compound for various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dimethyl-1H-pyrazol-5-yl)butanal typically involves the cyclization of hydrazines with carbonyl compounds. One common method is the reaction of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with butanal under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(1,3-Dimethyl-1H-pyrazol-5-yl)butanal can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nucleophilic reagents like amines.
Major Products Formed
Oxidation: 4-(1,3-Dimethyl-1H-pyrazol-5-yl)butanoic acid.
Reduction: 4-(1,3-Dimethyl-1H-pyrazol-5-yl)butanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(1,3-Dimethyl-1H-pyrazol-5-yl)butanal has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(1,3-Dimethyl-1H-pyrazol-5-yl)butanal involves its interaction with specific molecular targets and pathways. The pyrazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain enzymes, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-1H-pyrazole-5-carbaldehyde: Similar structure but lacks the butanal side chain.
4-(1,3-Dimethyl-1H-pyrazol-5-yl)butanoic acid: Oxidized form of 4-(1,3-Dimethyl-1H-pyrazol-5-yl)butanal.
4-(1,3-Dimethyl-1H-pyrazol-5-yl)butanol: Reduced form of this compound.
Uniqueness
This compound is unique due to its specific combination of the pyrazole ring and the butanal side chain, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H14N2O |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
4-(2,5-dimethylpyrazol-3-yl)butanal |
InChI |
InChI=1S/C9H14N2O/c1-8-7-9(11(2)10-8)5-3-4-6-12/h6-7H,3-5H2,1-2H3 |
Clave InChI |
LOAWLIPHZJMYHT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1)CCCC=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



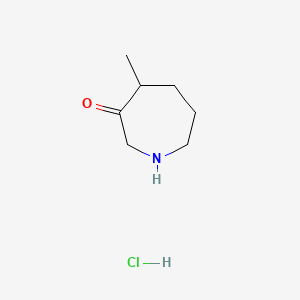

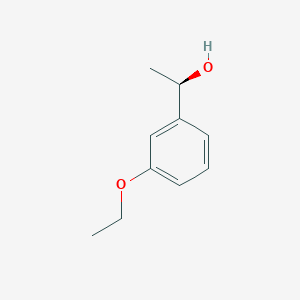
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-thiazol-5-yl)propanoic acid](/img/structure/B13620990.png)
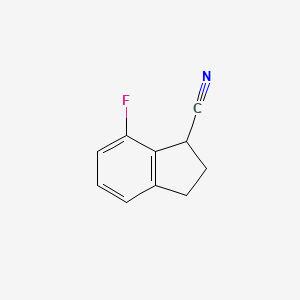
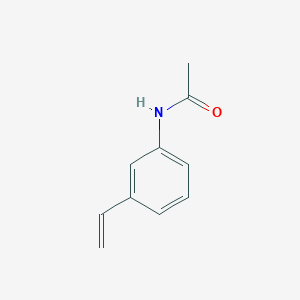
![Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride](/img/structure/B13621002.png)
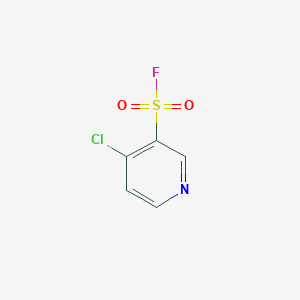
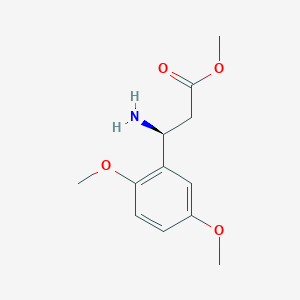
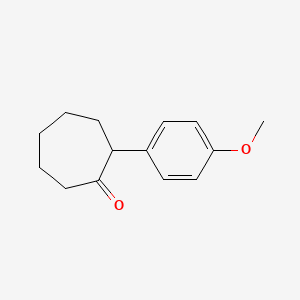
![1-[1-(3-Methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13621018.png)
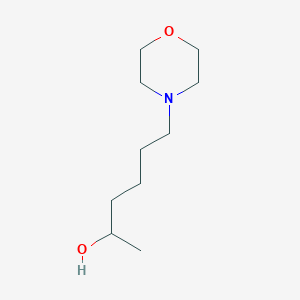
![tert-butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate hydrochloride](/img/structure/B13621035.png)
